molecular formula C10H13FOS B7991878 3-Fluoro-4-(propoxymethyl)benzenethiol

3-Fluoro-4-(propoxymethyl)benzenethiol

Cat. No.: B7991878
M. Wt: 200.27 g/mol
InChI Key: QZBIHGYGYXPIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(propoxymethyl)benzenethiol is an organic compound with the molecular formula C10H13FOS. It belongs to the class of thiophenols, which are aromatic compounds containing a thiol group (-SH) attached to a benzene ring. This compound is characterized by the presence of a fluorine atom at the third position and a propoxymethyl group at the fourth position on the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(propoxymethyl)benzenethiol can be achieved through various synthetic routes.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(propoxymethyl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(propoxymethyl)benzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(propoxymethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobenzenethiol
  • 4-(Propoxymethyl)benzenethiol
  • 3-Chloro-4-(propoxymethyl)benzenethiol

Uniqueness

3-Fluoro-4-(propoxymethyl)benzenethiol is unique due to the presence of both a fluorine atom and a propoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity compared to similar compounds .

Properties

IUPAC Name

3-fluoro-4-(propoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FOS/c1-2-5-12-7-8-3-4-9(13)6-10(8)11/h3-4,6,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBIHGYGYXPIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=C(C=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.